![molecular formula C9H9ClF2O B13013817 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde CAS No. 1513853-82-1](/img/structure/B13013817.png)
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde is a chemical compound with the molecular formula C₉H₉ClF₂O and a molecular weight of 206.62 g/mol . This compound is characterized by its spirocyclic structure, which includes a chloro and difluoro substituent on an octene ring, along with an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Ring: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the Chloro and Difluoro Groups: This can be achieved through halogenation reactions using reagents such as chlorine and fluorine sources.
Formation of the Aldehyde Group: This step involves the oxidation of a suitable intermediate to introduce the aldehyde functional group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carboxylic acid.
Reduction: Formation of 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde is not well-documented. its reactivity can be attributed to the presence of the aldehyde group, which can undergo various chemical transformations. The chloro and difluoro substituents can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene: Lacks the aldehyde group.
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-methanol: Contains a primary alcohol instead of an aldehyde.
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carboxylic acid: Contains a carboxylic acid instead of an aldehyde.
Uniqueness
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde is unique due to the presence of both the spirocyclic structure and the aldehyde functional group. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
1513853-82-1 |
|---|---|
Molecular Formula |
C9H9ClF2O |
Molecular Weight |
206.61 g/mol |
IUPAC Name |
6-chloro-2,2-difluorospiro[2.5]oct-6-ene-7-carbaldehyde |
InChI |
InChI=1S/C9H9ClF2O/c10-7-1-2-8(3-6(7)4-13)5-9(8,11)12/h4H,1-3,5H2 |
InChI Key |
DRKOINKZAMSQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=C1Cl)C=O)CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


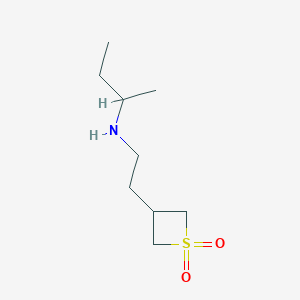
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
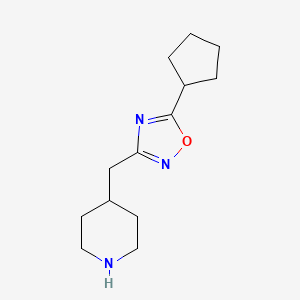
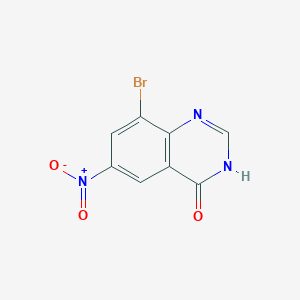
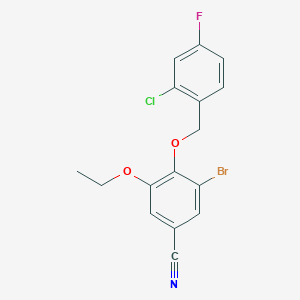

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
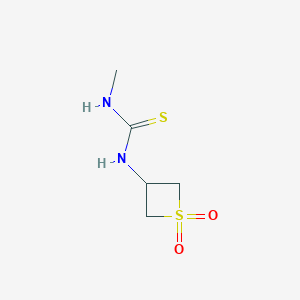

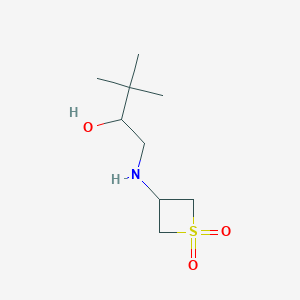

![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
![[5-(Oxolan-2-yl)oxolan-2-yl]methanamine](/img/structure/B13013842.png)
